

# Application Note: Characterization of Carbon Black using Thermogravimetric Analysis (TGA)

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This application note provides a detailed overview and experimental protocols for the characterization of **carbon black** using TGA. **Carbon black** is a crucial component in various industrial products, including plastics, rubbers, inks, and coatings, where it imparts specific properties such as UV resistance, electrical conductivity, and reinforcement.[2][3] TGA is a precise and reliable method for determining the **carbon black** content in these materials, as well as for assessing its thermal stability and composition.[4][5] The methods described are based on established standards such as ASTM D1603 for **carbon black** in olefin plastics and ASTM D8474 for recovered **carbon black**.[6][7]

## Principle of TGA for Carbon Black Analysis

The fundamental principle of using TGA for **carbon black** characterization lies in the differential thermal stability of the components within a sample. A typical analysis involves heating the sample through a defined temperature program under a controlled atmosphere, which is often switched during the experiment.[8]

• Inert Atmosphere (Nitrogen): Initially, the sample is heated in an inert atmosphere, such as nitrogen. In this stage, volatile components, including moisture, plasticizers, and oils, are



removed at lower temperatures.[1] As the temperature increases, the polymer matrix of a composite material will decompose and pyrolyze, leaving behind the **carbon black** and any inorganic fillers (ash).[2]

- Oxidizing Atmosphere (Air or Oxygen): After the pyrolysis of the polymer, the atmosphere is switched to an oxidizing one, typically air or oxygen.[9] In this environment, the carbon black combusts and is removed from the sample as carbon dioxide. The weight loss observed during this step corresponds to the carbon black content.[1]
- Residue: Any remaining mass after the combustion of carbon black is attributed to inorganic fillers or ash content.[1][10]

By precisely measuring the mass changes at each stage, a quantitative determination of the volatile content, polymer content, **carbon black** content, and ash content can be achieved.

### **Experimental Protocols**

## Protocol 1: Determination of Carbon Black Content in Polymers (Based on ASTM D1603)

This protocol is suitable for determining the **carbon black** content in olefin plastics such as polyethylene (PE) and polypropylene (PP).[6]

#### 3.1.1. Sample Preparation

- Obtain a representative sample of the polymer material.
- Cut the sample into small pieces (typically 1-5 mm) to ensure uniform heating.
- Accurately weigh 10-20 mg of the sample into a pre-tared TGA crucible (ceramic or platinum).

#### 3.1.2. TGA Instrument Settings



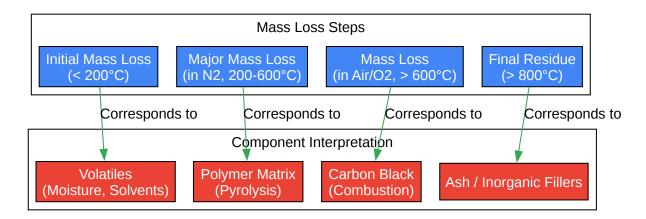
Parameter	Value
Initial Temperature	Ambient (e.g., 30 °C)
Heating Rate	20 °C/min
Purge Gas 1	Nitrogen (Inert)
Flow Rate 1	50-100 mL/min
Temperature Segment 1	Ramp from ambient to 600 °C
Isothermal Segment 1	Hold at 600 °C for 5-10 minutes
Purge Gas 2	Air or Oxygen (Oxidizing)
Flow Rate 2	50-100 mL/min
Gas Switch	At 600 °C
Temperature Segment 2	Ramp from 600 °C to 800 °C
Isothermal Segment 2	Hold at 800 °C until mass is stable

#### 3.1.3. Experimental Workflow





## TGA Thermogram (Mass vs. Temperature)



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- To cite this document: BenchChem. [Application Note: Characterization of Carbon Black using Thermogravimetric Analysis (TGA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072142#using-thermogravimetric-analysis-tga-to-characterize-carbon-black]

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